methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride is an organic compound with a complex structure that includes amino, hydroxyl, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester group can produce primary alcohols.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The ester group can undergo hydrolysis to release active metabolites that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxypropanoate: Lacks the additional hydroxymethyl group, which may affect its reactivity and interactions.
2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid: The free acid form, which has different solubility and reactivity compared to the ester form.
Methyl 2-amino-3-hydroxybutanoate:
Uniqueness
Methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
2680540-01-4 |
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Molecular Formula |
C5H12ClNO4 |
Molecular Weight |
185.60 g/mol |
IUPAC Name |
methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c1-10-4(9)5(6,2-7)3-8;/h7-8H,2-3,6H2,1H3;1H |
InChI Key |
ZYJCRZRWAKMPGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)(CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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